molecular formula C15H15BrO3 B3032127 1,3-Cyclohexanedione, 2-[2-(4-bromophenyl)-2-oxoethyl]-5-methyl- CAS No. 112404-26-9

1,3-Cyclohexanedione, 2-[2-(4-bromophenyl)-2-oxoethyl]-5-methyl-

Cat. No. B3032127
CAS RN: 112404-26-9
M. Wt: 323.18 g/mol
InChI Key: SIFOAINPKNMAMJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of 1,3-cyclohexanedione, such as arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one), has been improved by using urea as a catalyst under ultrasound in aqueous media, which offers high yields and an environmentally friendly approach . Additionally, the Michael addition of cyclohexane-1,3-dione to nitro-olefins leads to the formation of unique butenolide derivatives, such as 3-(4-bromophenyl)-6,7-dihydro-2-hydroxyiminobenzofuran-4(5H)-one, which can be resolved into syn- and anti-forms .

Molecular Structure Analysis

The molecular structure of cyclohexanedione derivatives has been extensively studied. For instance, the crystal structure of 2-methyl-1,3-cyclohexanedione reveals that molecules are present in the enolized form and are linked into planar chains by hydrogen bonds . Similarly, the crystal structure of 3-(4-bromophenyl)-6,7-dihydro-2-hydroxyiminobenzofuran-4(5H)-one has been determined, showing evidence of intermolecular hydrogen bonding .

Chemical Reactions Analysis

Cyclohexanedione compounds undergo various chemical reactions, including photosensitized oxygenation, which results in the formation of 5-oxoalkanoic acids and other products . The methylation of 1,3-cyclohexanedione has been studied, with the effects of basicity and reactant ratios on the reaction being discussed . Furthermore, cyclohexanediones can be dioxygenated by molecular oxygen in the presence of cupric ions, a reaction that may proceed via an endoperoxide intermediate .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexanedione derivatives are influenced by their molecular structures. For example, the solid-state and inclusion properties of 1,3-cyclohexanedione cyclamers, which can occlude benzene as a guest molecule, have been explored, revealing their structural and crystal chemical properties . The polychromism of certain cyclohexanedione derivatives, such as 2-isonicotinoylhydrazinomethylene-5,5-dimethyl-1,3-cyclohexanedione, is attributed to intramolecular charge transfer through the hydrazonocarbonyl bridge .

Scientific Research Applications

Synthesis and Chemical Reactions

1,3-Cyclohexanedione derivatives have been extensively studied for their reactions with various amines, leading to the formation of a wide range of compounds. For example, reactions with 2-aminoethyl- and 3-aminopropyl-substituted heterocycles have yielded 2-aminomethylene derivatives, demonstrating the potential for creating diverse molecular architectures (Strakovs et al., 2002). Similarly, the synthesis of 2-[2-(2,3-dihydrobenzimidazolylidene)]- and 2-[2-(2,3-dihydropyrido[2,3-d]imidazolylidene)]-5,5-dimethyl-1,3-cyclohexanediones has been reported, showcasing the versatility of 1,3-cyclohexanedione in synthesizing heterocyclic compounds (Tonkikh et al., 2002).

Applications in Pesticide Development

1,3-Cyclohexanedione compounds have been reviewed for their applications in developing insecticides, herbicides, fungicides, and plant growth regulators. The study highlights the chemical's role in agrochemical research, offering potential pathways for developing new pesticides (Jiang Ming-shan, 2007).

Advanced Synthesis Techniques

Innovative synthesis methods, such as one-pot three-component reactions under ultrasound, have been explored to improve the efficiency and yield of cyclohexanedione derivatives. These methods provide environmentally friendly, high-yield, and simple work-up procedures for synthesizing complex molecules, demonstrating the compound's adaptability in modern synthetic chemistry (Song et al., 2015).

Structural and Mechanistic Studies

The synthesis and characterization of complex cyclohexanedione derivatives, like the 7,7-dimethyl-2-(4-bromophenyl)-4-phenyl-5-oxo-1,4,5,6,7,8-hexahydro-6H-quinoline, have been conducted to understand their structural properties and potential applications in designing novel compounds with specific functionalities (Da, 2002).

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed . In case of eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and get medical attention .

properties

IUPAC Name

2-[2-(4-bromophenyl)-2-oxoethyl]-5-methylcyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO3/c1-9-6-14(18)12(15(19)7-9)8-13(17)10-2-4-11(16)5-3-10/h2-5,9,12H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIFOAINPKNMAMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C(C(=O)C1)CC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50401048
Record name 1,3-Cyclohexanedione, 2-[2-(4-bromophenyl)-2-oxoethyl]-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

112404-26-9
Record name 1,3-Cyclohexanedione, 2-[2-(4-bromophenyl)-2-oxoethyl]-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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